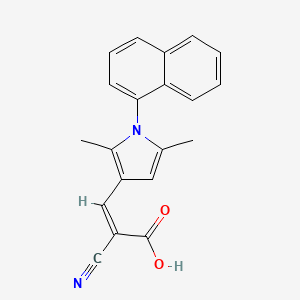

2-cyano-3-(2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrol-3-yl)prop-2-enoic acid

Description

“(2Z)-2-cyano-3-[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]acrylic acid” is a structurally complex organic compound featuring a cyanoacrylic acid backbone conjugated with a substituted pyrrole-naphthyl system. The Z-configuration of the cyanoacrylic acid group enhances its electron-withdrawing capacity, making it a candidate for applications in dye-sensitized solar cells (DSSCs) and organic electronics . The 1-naphthyl substituent on the pyrrole ring provides extended π-conjugation, which may improve light absorption and charge-transfer properties. The 2,5-dimethyl groups on the pyrrole ring likely influence steric and electronic effects, modulating solubility and intermolecular interactions .

Properties

CAS No. |

743440-57-5 |

|---|---|

Molecular Formula |

C20H16N2O2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(E)-2-cyano-3-(2,5-dimethyl-1-naphthalen-1-ylpyrrol-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C20H16N2O2/c1-13-10-16(11-17(12-21)20(23)24)14(2)22(13)19-9-5-7-15-6-3-4-8-18(15)19/h3-11H,1-2H3,(H,23,24)/b17-11+ |

InChI Key |

WOQDKUQIEVTMTC-GZTJUZNOSA-N |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)/C=C(\C#N)/C(=O)O |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)C=C(C#N)C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

(2Z)-2-Cyano-3-[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]acrylic acid is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, supported by various studies and data.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H16N2O2 |

| Molar Mass | 316.35 g/mol |

| CAS Number | 340302-18-3 |

| SMILES | N#C/C(C(O)=O)=C/C1=C(C)N(C2=C(C=CC=C3)C3=CC=C2)C(C)=C1 |

Synthesis

The synthesis of (2Z)-2-cyano-3-[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]acrylic acid typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrole ring followed by the introduction of cyano and acrylic functionalities.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant activities. For instance, derivatives of cyanoacrylic acids have shown to scavenge free radicals effectively, which may contribute to their potential therapeutic effects in oxidative stress-related conditions.

Anti-inflammatory Effects

In vitro studies have demonstrated that (2Z)-2-cyano-3-[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]acrylic acid can modulate inflammatory pathways. It has been noted to reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

Antitumor Activity

Preliminary investigations into the antitumor properties of related compounds indicate that they may inhibit cell proliferation in various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .

Study 1: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory activity of a structurally related compound found that it significantly reduced paw edema in animal models. The compound was administered at doses of 50 mg/kg, leading to a reduction in leukocyte migration by up to 90% .

Study 2: Cytotoxicity Against Cancer Cells

Another research effort evaluated the cytotoxic effects of similar compounds against human tumor cell lines. The results indicated a strong correlation between structural modifications and increased antiproliferative activity, with IC50 values ranging from 0.01 to 0.02 µM for some derivatives .

Comparison with Similar Compounds

(a) Substituent Variations on the Aromatic System

- (Z)-2-cyano-3-(4-(dimethylamino)phenyl)acrylic acid: This analog replaces the naphthyl-pyrrole system with a dimethylamino-phenyl group. The dimethylamino group acts as an electron donor, enhancing intramolecular charge transfer (ICT).

- (Z)-2-cyano-3-(4-(diphenylamino)phenyl)acrylic acid: Substitution with a bulkier diphenylamino group increases steric hindrance but improves molar absorptivity. Its PCE (3.30%) slightly surpasses the dimethylamino variant, likely due to better charge separation .

- 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid: Replacing the 1-naphthyl group with a 4-methylphenyl group reduces conjugation, resulting in a blue-shifted absorption spectrum and lower photovoltaic performance compared to the naphthyl derivative .

(b) Pyrrole Ring Modifications

- 4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazoles : Incorporation of a trifluoromethoxyphenyl group and thiazole ring introduces strong electron-withdrawing effects. These compounds exhibit higher thermal stability but lower solubility in polar solvents compared to the naphthyl-pyrrole analog .

- 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone: This intermediate lacks the cyanoacrylic acid moiety, highlighting the critical role of the cyano group in charge transport. Its absence results in negligible photovoltaic activity .

Photovoltaic and Electronic Properties

Research Findings and Implications

- Electron-Withdrawing Capacity: The cyanoacrylic acid group in the target compound outperforms ester or ketone derivatives (e.g., compound 7b in ) in electron injection into semiconductor substrates.

- Steric Effects : The 2,5-dimethyl groups on the pyrrole ring mitigate aggregation, a common issue in DSSCs, without significantly impeding charge transport .

Q & A

Q. What advanced techniques validate the compound’s chirality and reactivity in asymmetric catalysis?

- Methodological Answer : Chiral HPLC separates enantiomers, while X-ray crystallography confirms absolute configuration. Reactivity studies (e.g., Michael addition kinetics) use stopped-flow UV-Vis spectroscopy. For acrylates, the (2Z) configuration shows higher electrophilicity at the β-carbon due to cyano stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.